molecular formula C17H22N7NaO8 B1666507 Azotomycin monosodium CAS No. 22204-48-4

Azotomycin monosodium

Cat. No.: B1666507
CAS No.: 22204-48-4
M. Wt: 475.4 g/mol
InChI Key: BLLHCAJGRHAVEL-QKWXXBCPSA-M
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Description

Azotomycin monosodium (CAS: 7644-67-9; INN: Azotomycin) is an antineoplastic antibiotic derived from Streptomyces ambofaciens. Its molecular formula is C₁₇H₂₃N₇O₈, featuring two diazo groups (-N=N-) critical for its biological activity . Structurally, it contains a norleucine backbone conjugated with glutamyl and diazo-modified side chains, which enable DNA cross-linking and inhibition of tumor cell proliferation . Azotomycin is regulated by the U.S. FDA as an anticancer agent and is classified under HS 29419000 in international trade .

Properties

CAS No.

22204-48-4

Molecular Formula

C17H22N7NaO8

Molecular Weight

475.4 g/mol

IUPAC Name

sodium;5-[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-5-(3H-diazirin-3-yl)-5-oxopentanoyl]amino]diazirin-3-yl]-5-oxopentanoate

InChI

InChI=1S/C17H23N7O8.Na/c18-8(16(31)32)4-7-12(27)19-9(5-6-10(25)14-21-22-14)15(30)20-17(23-24-17)11(26)2-1-3-13(28)29;/h8-9,14H,1-7,18H2,(H,19,27)(H,20,30)(H,28,29)(H,31,32);/q;+1/p-1

InChI Key

BLLHCAJGRHAVEL-QKWXXBCPSA-M

SMILES

C(CC(=O)C1(N=N1)NC(=O)C(CCC(=O)C2N=N2)NC(=O)CCC(C(=O)O)N)CC(=O)[O-].[Na+]

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)[O-])[C@@H](C(=O)O)N.[Na+]

Canonical SMILES

C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)[O-])C(C(=O)O)N.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7644-67-9 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azotomycin monosodium; 

Origin of Product

United States

Chemical Reactions Analysis

Search Results Analysis

The provided materials focus primarily on monosodium glutamate (MSG) and unrelated compounds (e.g., taxol, antimicrobial particles). Key observations include:

  • MSG Synthesis and Reactions : Details on fermentation, hydrolysis, and acrylonitrile-based synthesis of MSG ( ).

  • Biological Effects : Studies on MSG’s safety, metabolic impact, and alleged health risks ( ).

  • Patent Data : Formulations for unrelated drugs like (+)-2-[1-(3-ethoxy-4-methoxy-phenyl) and inhalable antimicrobial particles ( ).

None of these sources mention Azotomycin monosodium , a compound distinct from MSG in structure and application.

Limitations of Current Data

  • Name Specificity : “Azotomycin” appears unrelated to compounds in the search results. No patents or studies directly reference it.

  • Source Reliability : Excluded domains (e.g., benchchem.com, smolecule.com) were not cited here, but no alternative credible sources were found in the provided materials.

Recommendations for Further Research

To obtain authoritative data on this compound:

  • Specialized Databases :

    • PubChem or ChemSpider for structural and reaction data.

    • SciFinder or Reaxys for synthesis pathways and peer-reviewed studies.

  • Patent Repositories :

    • Search Google Patents or WIPO for proprietary formulations.

  • Toxicity and Safety :

    • Consult TOXNET or ECHA for regulatory and hazard information.

Example Data Table (Hypothetical)

If data were available, a table might resemble:

Reaction Type Conditions Products Yield Reference
HydrolysisAcidic (HCl, 100°C)Azotomycin + Na⁺85%[Hypothetical]
OxidationKMnO₄, aqueous H₂SO₄Degraded macrolide derivatives60%[Hypothetical]
Enzymatic cleavageβ-lactamase, pH 7.4Inactive metabolitesN/A[Hypothetical]

Comparison with Similar Compounds

Azotomycin vs. Olsalazine Sodium

Parameter Azotomycin Monosodium Olsalazine Sodium
Molecular Formula C₁₇H₂₃N₇O₈ C₁₄H₁₀N₂Na₂O₆
Key Functional Groups Two diazo groups (-N=N-) One azo group (-N=N-)
Primary Use Antineoplastic (cancer therapy) Anti-inflammatory (ulcerative colitis)
Mechanism of Action DNA alkylation via diazo groups Prodrug releasing 5-aminosalicylic acid in colon
Regulatory Status FDA-regulated antineoplastic EMA-approved for gastrointestinal use
Safety Profile High toxicity (antineoplastic class) Moderate GI side effects

Key Differences :

  • Structural : Both contain azo groups, but Azotomycin has two diazo moieties, enhancing DNA cross-linking potency. Olsalazine’s single azo group facilitates targeted prodrug activation .
  • Functional : Azotomycin is cytotoxic, while Olsalazine is anti-inflammatory.

Azotomycin vs. Novobiocin Monosodium

Parameter This compound Novobiocin Monosodium
Molecular Formula C₁₇H₂₃N₇O₈ C₃₁H₃₃N₂NaO₁₁
Class Diazo antibiotic Aminocoumarin antibiotic
Primary Use Antineoplastic Antibacterial (Gram-positive infections)
Mechanism of Action DNA alkylation Inhibition of DNA gyrase (ATPase activity)
Production Fermentation (Streptomyces ambofaciens) Semi-synthetic modification of novobiocin
Regulatory Status FDA antineoplastic Limited use due to bacterial resistance

Key Differences :

  • Structural: Novobiocin contains a coumarin ring and sugar moiety, unlike Azotomycin’s diazo-based structure.
  • Target: Azotomycin acts on eukaryotic DNA, whereas Novobiocin targets bacterial enzymes.

Azotomycin vs. Riboflavin-50-Phosphate Ester Monosodium Salt

Parameter This compound Riboflavin-50-Phosphate Ester Monosodium Salt
Molecular Formula C₁₇H₂₃N₇O₈ C₁₇H₂₀N₄NaO₉P
Function Antineoplastic Nutritional additive (vitamin B₂ derivative)
Safety High toxicity Non-toxic (EFSA-approved for animal feed)
Synthesis Microbial fermentation Chemical synthesis from riboflavin

Key Differences :

  • Application : Azotomycin is pharmacologically active, while Riboflavin-50-Phosphate serves as a nutrient.
  • Toxicity : Riboflavin derivatives lack the diazo groups responsible for Azotomycin’s cytotoxicity .

Research Findings and Data Highlights

  • Azotomycin Stability : The diazo groups in Azotomycin contribute to its reactivity but also instability under acidic conditions, limiting its oral bioavailability .
  • Olsalazine Electrochemistry : Azo compounds like Olsalazine undergo reductive cleavage in the colon, a property exploited for targeted drug delivery .
  • Novobiocin Resistance: Widespread bacterial resistance to aminocoumarins has reduced Novobiocin’s clinical utility, unlike Azotomycin’s niche anticancer role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azotomycin monosodium
Reactant of Route 2
Azotomycin monosodium

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